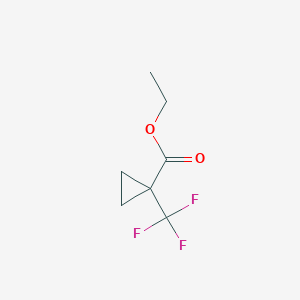

Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 1-(trifluoromethyl)cyclopropanecarboxylate involves complex reactions including cyclopropanation and fluorination techniques. One method involves the reaction of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4, leading to oxidative ring opening and the formation of various ester derivatives under controlled conditions (Graziano et al., 1996).

Molecular Structure Analysis

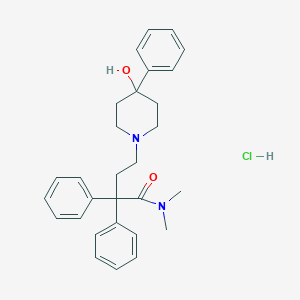

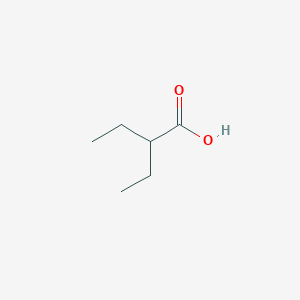

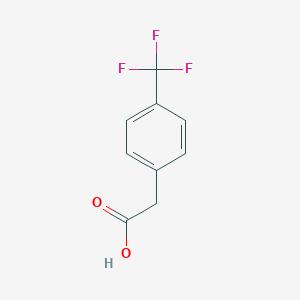

The molecular structure of ethyl 1-(trifluoromethyl)cyclopropanecarboxylate is defined by the cyclopropane core, a three-membered carbon ring, making it highly strained and reactive. The trifluoromethyl group contributes to its reactivity and affects its electronic properties, influencing its interactions in various chemical reactions.

Chemical Reactions and Properties

This compound is involved in diverse chemical reactions, including cycloadditions and catalytic transformations. For instance, it participates in the catalytic trifluoromethylation of aryl- and vinylboronic acids, showcasing its versatility in synthesizing fluorinated organic molecules with high efficiency under mild conditions (Arimori & Shibata, 2015).

Applications De Recherche Scientifique

Application in Chemical Synthesis

- Summary of the Application : Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate is used as a building block in chemical synthesis . It’s particularly useful in the creation of new trifluoromethyl-substituted heterocycles .

- Methods of Application or Experimental Procedures : In one study, it was demonstrated that multicomponent reactions of isonitriles and siloxycyclopropanes are possible with Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate . This led to the creation of new imidazo-[1,2-a]pyridines or γ-lactams bearing CF3 groups .

- Results or Outcomes : The aforementioned reactions resulted in moderate to good yields of the desired products .

Application in Multicomponent Reactions

- Summary of the Application : Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate has been used in multicomponent reactions to synthesize new trifluoromethyl-substituted heterocycles .

- Methods of Application or Experimental Procedures : The compound was used in multicomponent reactions with isonitriles and either 2-aminopyridine or amino acids. This led to the creation of imidazo[1,2-a]pyridines or γ-lactams . These reactions demonstrate that siloxycyclopropanes can serve as hidden functionalized aldehydes .

- Results or Outcomes : The reactions resulted in the successful synthesis of new trifluoromethyl-substituted heterocycles .

Application in the Synthesis of Fluoroalkyl-substituted Compounds

- Summary of the Application : Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate has been used in the synthesis of fluoroalkyl-substituted compounds .

- Methods of Application or Experimental Procedures : The compound was used in multicomponent reactions with amino acids and isonitriles. This led to the creation of imidazo[1,2-a]pyridines or γ-lactams . These reactions demonstrate that siloxycyclopropanes can serve as hidden functionalized aldehydes .

- Results or Outcomes : The reactions resulted in the successful synthesis of new fluoroalkyl-substituted compounds .

Safety And Hazards

The safety information for Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate indicates that it has the GHS07 pictogram. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

IUPAC Name |

ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-2-12-5(11)6(3-4-6)7(8,9)10/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNRIQDQYMPZKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566709 |

Source

|

| Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(trifluoromethyl)cyclopropanecarboxylate | |

CAS RN |

139229-57-5 |

Source

|

| Record name | Ethyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B31095.png)